molecular formula C18H15N5O4S B5501575 4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide

4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide

Cat. No.: B5501575
M. Wt: 397.4 g/mol
InChI Key: GUNSUUZSYYWEAY-QPJJXVBHSA-N
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Description

4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic rings, amino groups, and sulfonamide functionalities, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of this compound with appropriate starting materials under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c19-14-5-8-17(9-6-14)28(26,27)22-18-20-11-10-15(21-18)7-4-13-2-1-3-16(12-13)23(24)25/h1-12H,19H2,(H,20,21,22)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNSUUZSYYWEAY-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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